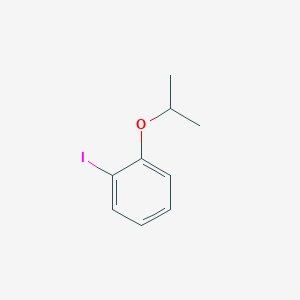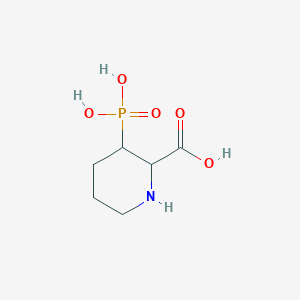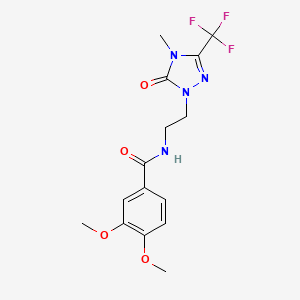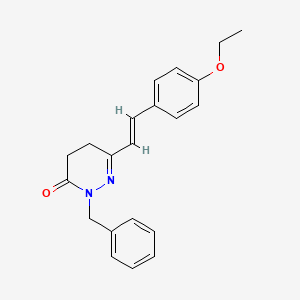![molecular formula C13H25NO2 B2781040 Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate CAS No. 2248335-52-4](/img/structure/B2781040.png)
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate: is an organic compound that features a tert-butyl ester group attached to a cyclohexyl ring, which is further substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate typically involves the esterification of 2-[4-(aminomethyl)cyclohexyl]acetic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be explored to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or amides.
- Common Reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- The compound can be reduced to form the corresponding alcohol or amine derivatives.
- Common Reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution:
- The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
- Common Reagents: Alkoxides, amines.
Major Products:
- Oxidation of the aminomethyl group can yield imines or amides.
- Reduction can produce alcohols or amines.
- Substitution reactions can lead to a variety of ester derivatives.
Scientific Research Applications
Chemistry:
- Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology:
- The compound can be utilized in the synthesis of biologically active molecules, including potential drug candidates.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of derivatives of this compound in treating various diseases.
Industry:
- The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound or its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
-
Tert-butyl acetate:
- Similar in structure but lacks the cyclohexyl and aminomethyl groups.
- Used as a solvent in various industrial applications.
-
Cyclohexyl acetate:
- Contains a cyclohexyl ring but lacks the tert-butyl and aminomethyl groups.
- Used in flavor and fragrance industries.
-
2-[4-(Aminomethyl)cyclohexyl]acetic acid:
- Precursor to tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate.
- Contains the aminomethyl and cyclohexyl groups but lacks the tert-butyl ester group.
Uniqueness:
- This compound is unique due to the presence of both the tert-butyl ester and aminomethyl-cyclohexyl groups, which confer specific chemical properties and potential applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h10-11H,4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEZANUBYIPSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(CC1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2780958.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2780959.png)
![2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2780960.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2780962.png)



![N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780969.png)
![3,10-Diazabicyclo[4.3.1]decan-4-one](/img/structure/B2780975.png)
![1,6,8-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride](/img/structure/B2780976.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine](/img/structure/B2780977.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780978.png)

